((benzoyloxy)methyl)zinc(II) iodide
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Overview
Description
((Benzoyloxy)methyl)zinc(II) iodide is an organic zinc compound with the chemical formula C8H7IO2Zn. It is a white crystalline powder that is deliquescent at room temperature and can dissolve in organic solvents such as ether . This compound is known for its application in organic synthesis, particularly as a source of carbon-carbon bonds and as a coordination reagent in metal-catalyzed reactions .
Preparation Methods
The preparation of ((benzoyloxy)methyl)zinc(II) iodide typically involves the reaction of methyl benzoate with zinc iodide. The synthetic route is as follows :
- Dissolve methyl benzoate in diethyl ether.
- Add zinc iodide to the solution.
- Stir the reaction mixture for a period of time.
- Filter the mixture to obtain the product.
This method is commonly used in laboratory settings. Industrial production methods may involve scaling up this process with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
((Benzoyloxy)methyl)zinc(II) iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with aromatic aldehydes and ketones to form α-aldehyde and α-keto aldehydes.
Coordination Reactions: It acts as a coordination reagent in metal-catalyzed reactions, facilitating the formation of carbon-carbon bonds.
Common reagents used in these reactions include aromatic aldehydes, ketones, and metal catalysts. The major products formed from these reactions are functional groups such as α-aldehyde and α-keto aldehydes .
Scientific Research Applications
((Benzoyloxy)methyl)zinc(II) iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of ((benzoyloxy)methyl)zinc(II) iodide involves its role as a source of carbon-carbon bonds and as a coordination reagent. It facilitates the formation of carbon-carbon bonds by reacting with aromatic aldehydes and ketones to form functional groups such as α-aldehyde and α-keto aldehydes . The molecular targets and pathways involved in these reactions are primarily related to the coordination of zinc with the reactants, enabling the formation of new chemical bonds.
Comparison with Similar Compounds
((Benzoyloxy)methyl)zinc(II) iodide can be compared with other organozinc compounds, such as:
Diethylzinc: Another organozinc compound used in organic synthesis, but it is more reactive and less stable than this compound.
Dimethylzinc: Similar to diethylzinc, it is used in organic synthesis but is also more reactive and less stable.
The uniqueness of this compound lies in its specific application as a source of carbon-carbon bonds and as a coordination reagent, which makes it valuable in certain organic synthesis reactions .
Properties
CAS No. |
14135-39-8 |
---|---|
Molecular Formula |
C8H7IO2Zn |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
iodozinc(1+);methanidyl benzoate |
InChI |
InChI=1S/C8H7O2.HI.Zn/c1-10-8(9)7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
SNZCKDDUMHGGQD-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]OC(=O)C1=CC=CC=C1.[Zn+]I |
Origin of Product |
United States |
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